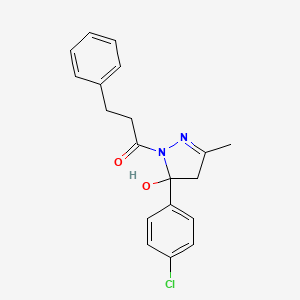![molecular formula C26H27ClN2OS B5028999 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. TAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antinociceptive and antidepressant-like effects, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has also been shown to exhibit anxiolytic effects in rats. Furthermore, 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine in vitro, suggesting that it may modulate the activity of these neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that it has been shown to exhibit potent effects in animal models, making it a promising candidate for further investigation. However, one limitation of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapeutics based on its effects.
Orientations Futures
There are several potential future directions for research on 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine. One direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as a pain reliever in humans. Another direction could be to investigate the potential of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine as an antidepressant in humans. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine, which could lead to the development of targeted therapeutics based on its effects.
Méthodes De Synthèse
The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been described in the scientific literature. One method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 1-(4-chlorobenzyl)thioacetic acid with diphenylmethylamine followed by cyclization with phosgene.
Applications De Recherche Scientifique
1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine has been investigated for its potential applications in the field of pharmacology. One study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited potent antinociceptive effects in mice, suggesting that it may have potential as a pain reliever. Another study found that 1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine exhibited antidepressant-like effects in rats, indicating that it may have potential as an antidepressant.
Propriétés
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2OS/c27-24-13-11-21(12-14-24)19-31-20-25(30)28-15-17-29(18-16-28)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,26H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQIGRGKNTBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B5028981.png)

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)